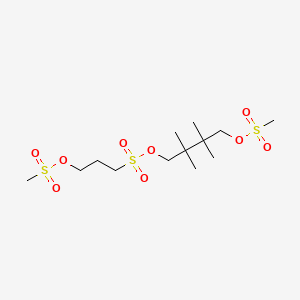

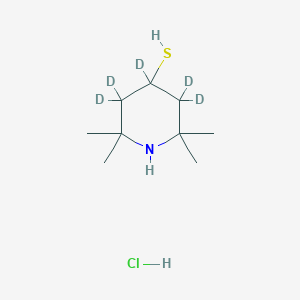

Busulfan propyl-d4 (mesylate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Busulfan propyl-d4 (mesylate) is a deuterated analog of busulfan, a bifunctional alkylating agent. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of busulfan, as well as to develop more effective and safer therapeutic protocols. Busulfan itself is widely used in conditioning regimens prior to hematopoietic stem cell transplantation for treating various hematologic malignancies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of busulfan propyl-d4 (mesylate) involves the incorporation of deuterium atoms into the busulfan molecule. This can be achieved through a series of chemical reactions starting from deuterated precursors. The general synthetic route includes the following steps:

Preparation of Deuterated 1,4-Butanediol: The starting material, 1,4-butanediol, is deuterated using deuterium gas in the presence of a catalyst.

Formation of Deuterated 1,4-Butanediol Dimethanesulfonate: The deuterated 1,4-butanediol is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to form deuterated 1,4-butanediol dimethanesulfonate.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain busulfan propyl-d4 (mesylate) in high purity

Industrial Production Methods

Industrial production of busulfan propyl-d4 (mesylate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and methanesulfonyl chloride, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Busulfan propyl-d4 (mesylate) undergoes various chemical reactions, including:

Alkylation: The compound can alkylate DNA and proteins, leading to cross-linking and inhibition of cellular functions.

Common Reagents and Conditions

Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of nucleophilic targets such as DNA.

Hydrolysis: Occurs in aqueous solutions, with the rate of hydrolysis increasing with temperature and pH.

Major Products Formed

Alkylation: Cross-linked DNA and proteins.

Hydrolysis: Methanesulfonic acid and deuterated 1,4-butanediol.

Applications De Recherche Scientifique

Busulfan propyl-d4 (mesylate) is used in various scientific research applications, including:

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of busulfan in the body.

Pharmacodynamic Studies: To understand the effects of busulfan on cellular and molecular targets.

Drug Development: To develop new therapeutic protocols and improve existing ones for hematologic malignancies.

Toxicology Studies: To assess the safety and potential side effects of busulfan

Mécanisme D'action

Busulfan propyl-d4 (mesylate) exerts its effects through alkylation of DNA. The compound reacts with the N-7 position of guanine, forming cross-links between DNA strands. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The primary molecular targets are rapidly dividing cells, such as hematopoietic stem cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Busulfan: The non-deuterated analog, widely used in clinical settings.

Melphalan: Another alkylating agent used in conditioning regimens for stem cell transplantation.

Cyclophosphamide: An alkylating agent used in combination with busulfan for conditioning regimens

Uniqueness

Busulfan propyl-d4 (mesylate) is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable tool for studying the behavior of busulfan in the body and developing more effective therapeutic protocols .

Propriétés

Formule moléculaire |

C13H28O9S3 |

|---|---|

Poids moléculaire |

424.6 g/mol |

Nom IUPAC |

(2,2,3,3-tetramethyl-4-methylsulfonyloxybutyl) 3-methylsulfonyloxypropane-1-sulfonate |

InChI |

InChI=1S/C13H28O9S3/c1-12(2,10-21-24(6,16)17)13(3,4)11-22-25(18,19)9-7-8-20-23(5,14)15/h7-11H2,1-6H3 |

Clé InChI |

SYWFITKPZCTUNA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(COS(=O)(=O)C)C(C)(C)COS(=O)(=O)CCCOS(=O)(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)

![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)